O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine
Description
O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine is a hydroxylamine derivative characterized by an ethyl linker connecting a hydroxylamine group (-O-NH₂) to a 3,5-dichlorophenyl ring. This structure confers unique physicochemical properties, including enhanced lipophilicity due to the electron-withdrawing chlorine substituents and a reactive hydroxylamine moiety.
Properties
Molecular Formula |
C8H9Cl2NO |
|---|---|
Molecular Weight |
206.07 g/mol |
IUPAC Name |
O-[2-(3,5-dichlorophenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H9Cl2NO/c9-7-3-6(1-2-12-11)4-8(10)5-7/h3-5H,1-2,11H2 |
InChI Key |
IGMUPWGUGZERSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCON |
Origin of Product |
United States |
Preparation Methods
Halogenated Precursor Synthesis
The 2-(3,5-dichlorophenyl)ethyl halide (e.g., bromide or chloride) serves as a critical electrophile. This intermediate is synthesized through bromination or chlorination of 2-(3,5-dichlorophenyl)ethanol using reagents such as PBr or SOCl. For example:
Yields for this step typically exceed 85% under anhydrous conditions.
Hydroxylamine Coupling
Hydroxylamine’s poor nucleophilicity necessitates activation or protection. Patent US11661436B2 highlights the use of O-benzylhydroxylamine as a stabilized nucleophile, which reacts with electrophiles before deprotection. Applying this strategy:
Subsequent hydrogenolysis (H, Pd/C) removes the benzyl group, yielding the target compound. Challenges include competing elimination and ensuring mild deprotection conditions to prevent hydroxylamine oxidation.
Nitroalkane Reduction Strategies
Nitro Precursor Synthesis
The nitro analog, 2-(3,5-dichlorophenyl)nitroethane, is synthesized via alkylation of 3,5-dichlorophenylacetonitrile followed by hydrolysis and oxidation. Alternatively, Michael addition to nitroethylene derivatives offers a stereocontrolled route.
Controlled Reduction to Hydroxylamine
Partial reduction of nitro groups to hydroxylamines is achieved using zinc dust in acidic media or sodium hydrosulfite (NaSO). For example:
Yields are moderate (50–70%) due to over-reduction to the amine or incomplete conversion.
Oxime Intermediate Pathways
Oxime Formation and Reduction
Oximes serve as stable precursors to hydroxylamines. As demonstrated in marine alkaloid synthesis, 2-(3,5-dichlorophenyl)ethyl ketone can react with hydroxylamine hydrochloride to form an oxime:
Subsequent reduction with LiAlH or catalytic hydrogenation yields the hydroxylamine. This method avoids nitro intermediates but requires strict anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity | Challenges |
|---|---|---|---|---|
| Nucleophilic Substitution | O-Benzylhydroxylamine, Pd/C | 60–75 | >95% | Deprotection side reactions |
| Nitro Reduction | NaSO | 50–70 | 80–90% | Over-reduction to amine |
| Oxime Reduction | NHOH·HCl, LiAlH | 65–80 | >90% | Moisture sensitivity |
The nucleophilic substitution route offers higher purity but requires multi-step protection-deprotection. Nitro reduction is simpler but less selective. Oxime pathways balance yield and purity but demand rigorous moisture control.
Purification and Stabilization
Post-synthesis, liquid-liquid extraction (e.g., diethyl ether or dichloromethane) removes excess reagents. Freeze-drying aqueous phases preserves hydroxylamine stability. Stabilizing agents like sodium acetate (pH 6.0–6.8) prevent decomposition during storage.
Analytical Validation
Chemical Reactions Analysis
Types of Reactions
O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes or the modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine with structurally related compounds, focusing on substituent effects, synthetic pathways, and functional group variations.
Substituent Variations on the Aromatic Ring
Key Observations:
- Halogen Effects : The 3,5-dichloro substitution in the target compound increases lipophilicity compared to 3,5-difluoro analogs (e.g., compound 32) . Chlorine’s stronger electron-withdrawing nature may enhance stability in oxidative environments.
- Functional Group Differences : Dopamine’s catechol structure (3,4-dihydroxyphenyl) enables hydrogen bonding, critical for its neurotransmitter activity, whereas the dichlorophenyl group in the target compound favors hydrophobic interactions .
Backbone and Functional Group Modifications
Key Observations:
- Hydroxylamine vs. Amine: The hydroxylamine group (-O-NH₂) in the target compound is more reactive than the amine group in BD 1008 or ethanolamine in , enabling participation in redox or coupling reactions.
- Synthetic Complexity: Compound 32 was synthesized via a multi-step route (Boc protection, Mitsunobu reaction, hydrazinolysis) with yields of 67–92%, suggesting similar methods may apply to the target compound.
Research Findings and Data Gaps
- Synthetic Yields : While compound 32 achieved high yields (67–92%), data for the target compound’s synthesis are absent, highlighting a need for experimental validation.
- Stability and Reactivity : The dichlorophenyl group likely enhances stability compared to fluorinated analogs, but degradation studies under varying pH/temperature conditions are unreported.
Biological Activity
O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antiviral therapies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. Hydroxylamines are known to act as inhibitors of certain enzymes involved in metabolic processes and can also modulate immune responses.
1. Inhibition of Enzymatic Activity
Research indicates that hydroxylamines can inhibit enzymes such as indoleamine 2,3-dioxygenase-1 (IDO1), which is implicated in immune suppression associated with cancer and chronic infections. O-benzylhydroxylamine derivatives have shown sub-micromolar inhibitory effects on IDO1, suggesting that this compound may exhibit similar properties due to structural similarities .
2. Antiviral Properties
Hydroxylamines have been explored for their antiviral potential, particularly against hepatitis B virus (HBV). Compounds with similar structures have demonstrated effective inhibition of viral replication in vitro, exhibiting low cytotoxicity and favorable selectivity indexes . This suggests that this compound could be a candidate for further antiviral studies.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds.
| Compound | Target | Activity | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| This compound | IDO1 | Inhibition | TBD | TBD | TBD |
| O-benzylhydroxylamine | IDO1 | Sub-micromolar inhibition | <0.5 | >100 | >200 |
| HPD oximes | HBV RNase H | Antiviral activity | 1.1 - 7.7 | >80 | 11.9 - 91.7 |
Case Studies
Several studies have evaluated compounds structurally related to this compound:
- Study on IDO1 Inhibition : A study demonstrated that modifications in the aromatic ring of hydroxylamines significantly enhanced their inhibitory potency against IDO1. The introduction of halogen atoms at specific positions increased the efficacy and reduced toxicity, indicating a structure-activity relationship that may be applicable to this compound .
- Antiviral Activity Assessment : Research focused on the antiviral properties of hydroxylamine derivatives showed promising results against HBV replication. Compounds with similar structural features exhibited EC50 values in the low micromolar range while maintaining low cytotoxicity levels . This suggests potential therapeutic applications for this compound in treating viral infections.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine, and how can purity be maximized?
- Methodological Answer : A common approach involves reacting 3,5-dichlorophenethyl bromide with hydroxylamine hydrochloride under basic conditions (e.g., NaOH). Purification via recrystallization using ethanol/water mixtures improves yield (>75%) and purity (>95%). Monitoring reaction progress with TLC (silica gel, hexane/ethyl acetate 3:1) and confirming structure via H NMR (δ 7.2–7.4 ppm for aromatic protons, δ 3.8 ppm for –CHNHO–) ensures reproducibility .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer : Combine H/C NMR to identify substituent positions (e.g., splitting patterns for dichlorophenyl groups). High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H] at m/z 263.0024 (calculated). IR spectroscopy verifies N–O stretches (~930 cm) and hydroxylamine signatures .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- Methodological Answer : Use enzyme inhibition assays (e.g., indoleamine 2,3-dioxygenase-1) at 10–100 µM concentrations, with IC determination via spectrophotometric methods. Antimicrobial screening via broth microdilution (MIC against S. aureus, E. coli) at 25–200 µg/mL provides baseline activity data .
Advanced Research Questions
Q. How does the electronic nature of the 3,5-dichlorophenyl group influence reaction kinetics in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing Cl groups enhance electrophilicity at the benzylic carbon, accelerating SN reactions. Compare kinetic data (via F NMR or stopped-flow techniques) with non-halogenated analogs. Hammett plots (σ = +0.37 for Cl) correlate rate constants to substituent effects .
Q. What strategies resolve contradictory data on the compound’s stability in aqueous vs. organic matrices?
- Methodological Answer : Conduct stability studies under varied pH (2–12), temperatures (4–40°C), and solvents (DMSO, HO). Use HPLC-UV (λ = 254 nm) to track degradation products. For example, hydrolysis in acidic conditions (t = 8 h at pH 2) generates 3,5-dichlorophenethyl alcohol, while DMSO enhances stability (>96% after 72 h) .
Q. What mechanistic insights explain its role in radical-mediated reactions?
- Methodological Answer : Employ EPR spectroscopy to detect nitroxide radicals formed during oxidation. Compare reactivity with TEMPO; the hydroxylamine’s benzyl group stabilizes radicals via resonance (confirmed by DFT calculations). Kinetic isotope effects (KIE >1.2) suggest hydrogen abstraction is rate-limiting .
Q. How do steric effects from the dichlorophenyl moiety impact binding to biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) with protein structures (e.g., IDO1, PDB: 4PK5). Compare binding energies with analogs lacking Cl substituents. MD simulations (>100 ns) reveal reduced conformational flexibility in the ligand-binding pocket due to Cl–π interactions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
